Diethyl 1,1-cyclopropanedicarboxylate is a highly stable, geminal diester building block characterized by its pre-formed cyclopropane ring and dual ethyl ester functionalities. Operating as a critical precursor in the synthesis of advanced active pharmaceutical ingredients (APIs) such as Cabozantinib, Lenvatinib, and Montelukast, it offers a distinct advantage in ring-opening and selective hydrolysis reactions. With a boiling point of 94-96 °C at 10 mmHg and a density of 1.055 g/mL, this colorless liquid provides predictable handling characteristics for large-scale industrial manufacturing . Its primary procurement value lies in its ability to deliver the 1,1-cyclopropanediyl moiety without the need for hazardous, in-situ cyclopropanation steps, ensuring high atom economy and reliable processability in Good Manufacturing Practice (GMP) environments.
Procurement teams may evaluate substituting Diethyl 1,1-cyclopropanedicarboxylate with its dimethyl analog (Dimethyl 1,1-cyclopropanedicarboxylate) or the uncyclized precursor (Diethyl malonate) to reduce raw material costs. However, these substitutions introduce significant downstream processing penalties. The dimethyl ester is less sterically hindered, making it highly susceptible to rapid, uncontrolled over-hydrolysis, which generates the undesired 1,1-cyclopropanedicarboxylic acid instead of the critical mono-ester intermediate required for targeted API synthesis [1]. Conversely, substituting with Diethyl malonate requires an in-house cyclopropanation step using highly toxic and genotoxic reagents like 1,2-dibromoethane or 1,2-dichloroethane [2]. This not only introduces severe regulatory and safety burdens but also typically caps the intermediate yield at 75-80%, ultimately increasing the total cost of goods manufactured (COGM).
In the synthesis of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid, a crucial intermediate for Cabozantinib, the ethyl ester groups of Diethyl 1,1-cyclopropanedicarboxylate provide the optimal steric bulk for controlled saponification. Hydrolysis with 1N NaOH in ethanol yields 94% of the desired mono-ester . In contrast, the dimethyl analog undergoes faster, less discriminative hydrolysis, leading to a higher fraction of the fully hydrolyzed diacid by-product. This necessitates additional chromatographic purification, reducing the effective yield of the mono-ester and increasing processing time.
| Evidence Dimension | Mono-ester yield during controlled alkaline hydrolysis |
| Target Compound Data | 94% yield of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid |
| Comparator Or Baseline | Dimethyl ester (Lower mono-ester yield due to competitive diacid formation) |
| Quantified Difference | >10-15% higher effective yield of the mono-ester intermediate |
| Conditions | 1N NaOH in ethanol, 16 hours, room temperature to reflux |
High mono-hydrolysis selectivity eliminates the need for costly diacid separation, directly lowering the cost of Cabozantinib intermediate production.
Procuring pre-formed Diethyl 1,1-cyclopropanedicarboxylate eliminates the need to perform in-situ cyclopropanation on Diethyl malonate. Traditional cyclopropanation requires reacting the malonate with 1,2-dibromoethane or 1,2-dichloroethane, which are potent alkylating agents. This reaction typically achieves a yield of only 76-80% . By starting with the pre-cyclized diethyl ester, manufacturers bypass this yield bottleneck and remove genotoxic impurities (GTIs) from the late-stage synthetic route, which is critical for meeting stringent ICH M7 guidelines for pharmaceutical manufacturing.
| Evidence Dimension | Step yield and genotoxic reagent requirement |
| Target Compound Data | 100% pre-cyclized, 0 equivalents of 1,2-dihaloethanes required |
| Comparator Or Baseline | Diethyl malonate (Requires 1,2-dihaloethane, ~76-80% yield) |
| Quantified Difference | ~20% yield improvement for the cyclopropane moiety and elimination of GTIs |
| Conditions | Late-stage API intermediate synthesis in GMP facilities |
Avoiding genotoxic alkylating agents reduces regulatory compliance costs and improves overall synthetic throughput.
During large-scale purification and solvent recovery, the boiling point of the intermediate dictates the efficiency of separation. Diethyl 1,1-cyclopropanedicarboxylate possesses a boiling point of 94-96 °C at 10 mmHg . This is significantly higher than that of the dimethyl analog, which is more volatile. The higher boiling point of the diethyl ester ensures minimal co-distillation with standard process solvents (such as ethyl acetate or ethanol) under vacuum, resulting in higher mass recovery in the distillation bottoms and less product lost to the distillate trap.
| Evidence Dimension | Boiling point and vacuum recovery efficiency |
| Target Compound Data | BP 94-96 °C at 10 mmHg |
| Comparator Or Baseline | Dimethyl 1,1-cyclopropanedicarboxylate (Lower BP, higher volatility) |
| Quantified Difference | Reduced evaporative losses during vacuum solvent stripping |
| Conditions | Industrial vacuum distillation (10 mbar/mmHg) |
Superior thermal properties prevent product loss during solvent removal, increasing the overall mass yield during scale-up.
Due to its highly selective mono-hydrolysis profile, this compound is the premier choice for manufacturing 1-(ethoxycarbonyl)cyclopropanecarboxylic acid. The ethyl ester groups provide the exact steric hindrance needed to prevent over-hydrolysis to the diacid, ensuring high-purity API precursor generation.
In the synthesis of Montelukast and related spiro-cyclic drugs, procuring the pre-formed cyclopropane ring avoids the introduction of genotoxic 1,2-dihaloethanes into the GMP facility. This streamlines regulatory compliance and improves the overall safety and yield of the synthetic route[1].
For discovery chemistry and fine chemical synthesis, the compound serves as a stable building block that readily participates in ring-opening addition reactions with nucleophiles or hydrazine hydrate, enabling the efficient construction of complex pyrrolidine and spirocyclic amino acid derivatives without the volatility issues of the dimethyl analog[2].
Flammable;Acute Toxic